molecular formula C7H8BrN3O B13566335 3-(5-Bromo-2-pyrimidinyl)-3-azetidinol

3-(5-Bromo-2-pyrimidinyl)-3-azetidinol

Cat. No.: B13566335
M. Wt: 230.06 g/mol
InChI Key: LWLZLKGALYKMCT-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-pyrimidinyl)-3-azetidinol is a chemical compound that features a brominated pyrimidine ring attached to an azetidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-pyrimidinyl)-3-azetidinol typically involves the reaction of 5-bromo-2-pyrimidine with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a more streamlined process to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more sustainable reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-pyrimidinyl)-3-azetidinol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 3-(5-Bromo-2-pyrimidinyl)-3-azetidinone.

    Reduction: Formation of 3-(2-pyrimidinyl)-3-azetidinol.

    Substitution: Formation of 3-(5-Amino-2-pyrimidinyl)-3-azetidinol or 3-(5-Thio-2-pyrimidinyl)-3-azetidinol.

Scientific Research Applications

3-(5-Bromo-2-pyrimidinyl)-3-azetidinol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-pyrimidinyl)-3-azetidinol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-pyrimidinyl)-3-azetidinol is unique due to its specific combination of a brominated pyrimidine ring and an azetidine ring with a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

3-(5-bromopyrimidin-2-yl)azetidin-3-ol

InChI

InChI=1S/C7H8BrN3O/c8-5-1-10-6(11-2-5)7(12)3-9-4-7/h1-2,9,12H,3-4H2

InChI Key

LWLZLKGALYKMCT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=NC=C(C=N2)Br)O

Origin of Product

United States

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